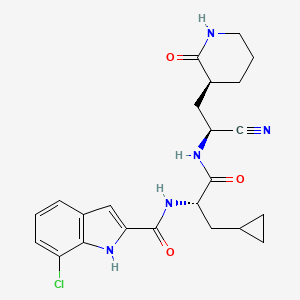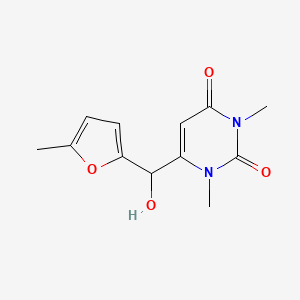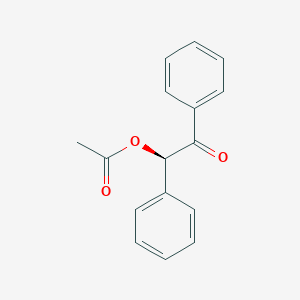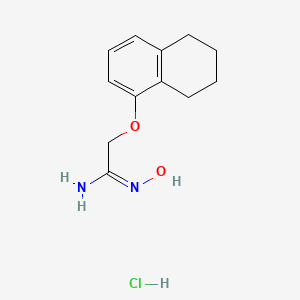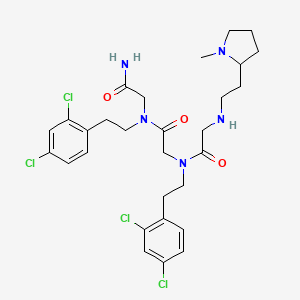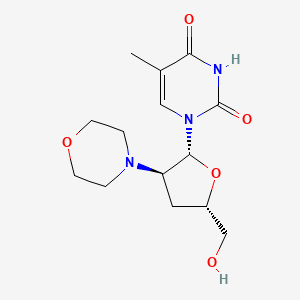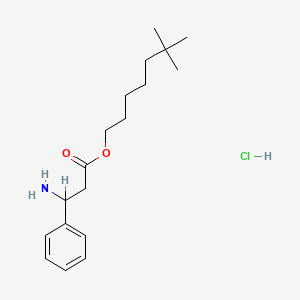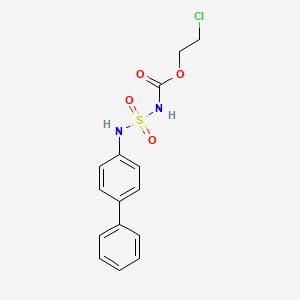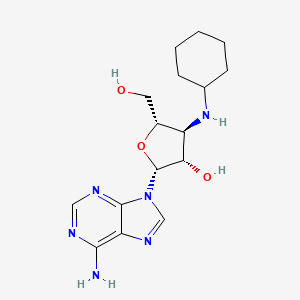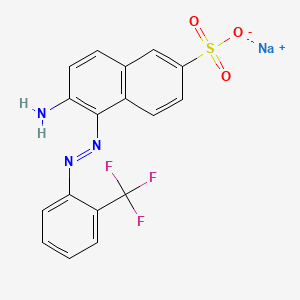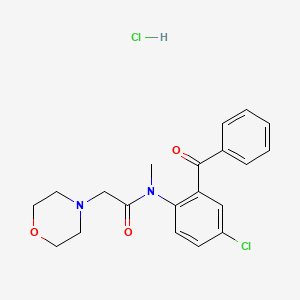
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a benzoyl-chlorophenyl moiety. This compound is utilized in various fields, including pharmaceuticals, material science, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride typically involves the reaction of morpholine with acetamide derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process is designed to ensure consistent quality and high purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-: Shares a similar structure but lacks the N-methyl group.
N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide: Another related compound with slight variations in the acetamide group.
Uniqueness
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
70541-20-7 |
|---|---|
Molekularformel |
C20H22Cl2N2O3 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H21ClN2O3.ClH/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15;/h2-8,13H,9-12,14H2,1H3;1H |
InChI-Schlüssel |
QGLNGMMFLMYUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


